N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-(phenylthio)acetamide
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Overview
Description
Synthesis Analysis
Thiadiazole derivatives are synthesized through various chemical reactions, including amidation reactions using EDC and HOBt in acetonitrile solvent at room temperature conditions. Compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized, indicating a general methodology for incorporating thiadiazole moieties into complex molecules (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Molecular Structure Analysis
The molecular structures of thiadiazole derivatives exhibit varied intermolecular interactions such as hydrogen bonds and π interactions, contributing to their 3D arrays and crystalline forms. For example, structures with 'V' shapes and specific intermolecular interactions lead to the formation of 3-D arrays in crystals (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole derivatives undergo several chemical reactions, contributing to their versatility in synthesis and application. These reactions include carbodiimide condensation for the synthesis of novel derivatives, indicating a broad reactivity profile useful in generating a wide range of substances (Yu et al., 2014).
Physical Properties Analysis
The physical properties, such as crystalline structures and melting points, are characterized using various spectroscopic methods, including 1H NMR, IR, and MS. These properties are crucial for understanding the stability and applicability of these compounds (Mohammadi-Farani et al., 2014).
Chemical Properties Analysis
Thiadiazole derivatives exhibit a range of chemical properties, including their reactivity with other chemical entities and potential biological activities. For instance, the synthesis and evaluation of these compounds as anticancer agents highlight their chemical reactivity and potential utility in drug discovery (Toolabi et al., 2022).
Safety and Hazards
For information on the safety and hazards associated with this compound, it’s best to refer to its Material Safety Data Sheet (MSDS). An MSDS includes information such as physical data, toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c23-17(20-19-22-21-18(25-19)14-11-12-14)16(13-7-3-1-4-8-13)24-15-9-5-2-6-10-15/h1-10,14,16H,11-12H2,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGQFVFXGYEBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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